ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate
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Overview
Description
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound featuring multiple functional groups, including ester, ketone, and amine functionalities
Mechanism of Action
Mode of action
The interaction of these compounds with their targets can lead to changes in the activity of the target, which can result in a therapeutic effect. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA replication, leading to their use as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline derivative, followed by the formation of the isoquinoline moiety. The final step involves esterification to introduce the ethyl acetate group. Specific reaction conditions, such as the use of acid or base catalysts, temperature control, and solvent selection, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction parameters is essential to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone groups to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ester group, leading to the formation of different esters or amides
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various esters or amides.
Scientific Research Applications
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester
Uniqueness
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is unique due to its combination of tetrahydroquinoline and isoquinoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-2-30-23(28)16-31-21-11-5-9-19-18(21)12-14-25(24(19)29)15-22(27)26-13-6-8-17-7-3-4-10-20(17)26/h3-5,7,9-12,14H,2,6,8,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXSLUACNMJWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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